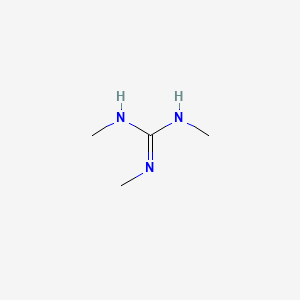

N,N',N''-Trimethylguanidine

Description

Contextualization within the Guanidine (B92328) Class of Organic Compounds

Guanidines are a class of organic compounds that share a common functional group with the general structure (R1R2N)(R3R4N)C=N-R5. hmdb.cadrugbank.comfoodb.ca The parent compound, guanidine, is a naturally occurring substance and a very strong base. hmdb.ca The high basicity of guanidines is a result of the resonance stabilization of the protonated form, the guanidinium (B1211019) cation.

Substituted guanidines, where one or more of the hydrogen atoms on the nitrogen atoms are replaced by other functional groups, exhibit a wide range of chemical and physical properties. ineosopen.org The nature of these substituents significantly influences the compound's basicity, nucleophilicity, and solubility. ineosopen.org N,N',N''-Trimethylguanidine is a simple substituted guanidine where three methyl groups are attached to the nitrogen atoms. ontosight.ai

The guanidine moiety is a crucial structural motif found in many biologically active molecules and has been a subject of extensive research. researchgate.netresearchgate.net Derivatives of guanidine have shown diverse therapeutic applications, including antiviral, antibacterial, and antitumor activities. asianpubs.org

Historical Development of Research on Substituted Guanidines

Research into guanidine and its derivatives dates back to the 19th century, with the first isolation of guanidine in 1861. wikipedia.org The synthesis of substituted guanidines has been an active area of research for many decades, with early methods involving the reaction of amines with cyanamide (B42294) or dicyandiamide. cdnsciencepub.com Over the years, more sophisticated and efficient synthetic routes have been developed, allowing for the preparation of a vast array of substituted guanidines with tailored properties. researchgate.netresearchgate.net

The study of substituted guanidines gained significant momentum with the recognition of their potential as strong, non-nucleophilic bases, often referred to as "superbases." ineosopen.orge-bookshelf.de These compounds are highly sought after in organic synthesis for promoting reactions that require a strong base but are sensitive to nucleophilic attack. ineosopen.org The development of sterically hindered guanidine derivatives has been a key focus, leading to bases with high solubility in organic solvents and improved recyclability. ineosopen.orgresearchgate.net

Current Research Trajectories and Future Directions

Current research on substituted guanidines, including this compound, is multifaceted and continues to expand into new areas.

Superbase Catalysis: A major focus remains on the design and application of guanidine-based superbases in organic synthesis. nih.govnih.gov Researchers are exploring their use as catalysts in a wide range of reactions, including Michael additions, Henry reactions, and polymerizations. ineosopen.orgnih.gov The goal is to develop highly efficient and selective catalysts that are also environmentally benign. e-bookshelf.de

CO2 Capture: The ability of certain guanidine derivatives to react with carbon dioxide has led to their investigation for CO2 capture technologies. acs.org Bifunctional guanidine systems are being designed to exhibit cooperative binding of CO2, which could lead to more energy-efficient absorption and desorption processes. acs.org

Materials Science: Guanidinium-based ionic liquids are being explored as novel materials with potential applications in various fields, including as "superionic" liquids. rsc.org These materials offer unique properties due to the strong basicity and charge delocalization of the guanidinium cation.

Medicinal Chemistry: The guanidine scaffold continues to be a privileged structure in drug discovery. researchgate.net Research is ongoing to synthesize novel guanidine derivatives with improved biological activity and to understand their mechanisms of action, particularly as antiprotozoal agents and kinase inhibitors. researchgate.netnih.gov

Future research will likely focus on the development of even more sophisticated guanidine-based systems with precisely controlled properties. This includes the design of chiral guanidine catalysts for asymmetric synthesis, the development of robust and recyclable guanidine-based materials for industrial applications, and the exploration of new therapeutic applications for guanidine derivatives. The versatility of the guanidine functional group ensures that it will remain a vibrant area of chemical research for the foreseeable future.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H11N3 | ontosight.ai |

| Molecular Weight | 101.15 g/mol | chemeo.comnih.gov |

| IUPAC Name | 1,1,2-trimethylguanidine | nih.gov |

| CAS Number | 31081-41-1 | chemeo.comnih.gov |

| Ionization Energy | 8.06 ± 0.05 eV | chemeo.com |

| logPoct/wat | -0.298 | chemeo.com |

| Normal Boiling Point | 437.87 K | chemeo.com |

| Normal Melting Point | 288.75 K | chemeo.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-5-4(6-2)7-3/h1-3H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFPXMVATQCVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977012 | |

| Record name | N,N',N''-Trimethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6145-43-3 | |

| Record name | N,N′,N′′-Trimethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Trimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N',N''-Trimethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-trimethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of N,n ,n Trimethylguanidine

Advanced Synthetic Routes to N,N',N''-Trimethylguanidine

The synthesis of asymmetrically substituted guanidines like this compound relies on the controlled addition of amine nucleophiles to an electrophilic guanidinylating agent. Traditional and modern methods have been developed to enhance the efficiency, selectivity, and scope of this transformation.

The synthesis of guanidines is often sensitive to reaction parameters, and their optimization is crucial for achieving high yield and purity. While studies focusing specifically on the parent this compound are not extensively detailed in public literature, research on closely related derivatives provides significant insight into key optimization parameters.

A notable case study is the optimization of the synthesis of N-ethoxycarbonyl-N,N,N-trimethylguanidine (ECTMG). core.ac.uk In this multi-step process, experimental design was employed to identify critical factors influencing yield. The study found that strict control of temperature and pH were paramount. For the initial formation of the N-ethoxycarbonylcyanamide precursor, the optimal conditions were identified as a temperature of 20 °C and a pH of 7. Furthermore, the methylation step was found to be most efficient at 40 °C with a 1.2 molar excess of the methylating agent, dimethyl sulfate (B86663). core.ac.uk Such findings underscore that even slight variations in reaction conditions can significantly impact process efficiency and product purity, highlighting the necessity of systematic optimization for any guanidine (B92328) synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of an this compound Derivative Precursor core.ac.uk

| Parameter | Step | Optimal Value | Observation |

| Temperature | Synthesis of N-ethoxycarbonylcyanamide | 20 °C | Best yields obtained. |

| pH | Synthesis of N-ethoxycarbonylcyanamide | 7 | Strict pH control identified as an important factor. |

| Temperature | Methylation | 40 °C | Optimum temperature for the methylation step. |

| Molar Excess | Methylation | 1.2 (Dimethyl Sulfate) | Acceptable yields and purity achieved while minimizing effluent. |

The development of novel precursors and guanylating agents is central to modern synthetic strategies, aiming to overcome the limitations of classical methods, such as harsh conditions and the production of noxious byproducts.

One of the most established and versatile methods for preparing substituted guanidines is the reaction of an amine with an S-alkylisothiourea salt. sci-hub.cat This pathway involves the nucleophilic attack of the amine on the isothiourea, displacing an alkanethiol. For the synthesis of this compound, this could involve the stepwise reaction of methylamine (B109427) and dimethylamine (B145610) with a suitable S-methylisothiourea precursor. A specific example of this methodology is seen in the synthesis of a complex guanidine where a solution of methylamine in ethanol (B145695) is reacted with an N-cyano-S-methylisothiourea derivative to yield the final product. prepchem.com Similarly, N-methyl guanidino propionic acid is prepared by reacting methylamino propionic acid with S-methylisothiourea sulfate. google.com

To avoid the malodorous thiols, other electrophilic precursors have been developed. N,N'-diprotected-S-methylisothioureas , such as N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea, serve as stable, crystalline guanylating agents that react with amines to form protected guanidines, which can be deprotected under specific conditions. thieme-connect.de

Another significant class of precursors are carbodiimides . These compounds react with amines in a nucleophilic addition to form guanidines. This method is highly atom-economical. The synthesis can be performed by reacting an amine with a pre-formed carbodiimide (B86325) or by generating the carbodiimide in situ from a thiourea (B124793) or urea (B33335) derivative. researchgate.net

Other notable guanylating agents include:

O-Alkylisoureas : These function similarly to their sulfur analogues but are generally less reactive. sci-hub.cat

1H-Pyrazole-1-carboxamidine hydrochloride : A stable and effective reagent for the guanylation of primary and secondary amines. researchgate.netnih.gov

Aminoiminomethanesulfonic Acid : Functions as a direct guanylating agent. sci-hub.cat

Table 2: Common Precursors for Guanidine Synthesis

| Precursor/Guanylating Agent | Reaction Type | Advantages | Reference(s) |

| S-Alkylisothiourea salts | Nucleophilic Substitution | Versatile, well-established | sci-hub.cat, prepchem.com, google.com |

| Carbodiimides | Nucleophilic Addition | Atom-economical, can be used on solid phase | researchgate.net, nih.gov |

| N,N'-diprotected-S-methylisothioureas | Nucleophilic Substitution | Stable, crystalline, affords protected products | thieme-connect.de |

| 1H-Pyrazole-1-carboxamidine | Nucleophilic Substitution | Effective for primary and secondary amines | nih.gov, researchgate.net |

| O-Alkylisoureas | Nucleophilic Substitution | Avoids thiol byproducts | sci-hub.cat |

Derivatization Strategies for this compound and its Analogues

The guanidine moiety can be further functionalized or incorporated into larger molecular frameworks to create derivatives with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

Derivatization of the this compound scaffold can be achieved by employing substituted amines in the guanylation reaction or by modifying a pre-formed guanidine. The synthesis of N,N′,N′′-trisubstituted guanidines has been reported through various methods, showcasing the versatility of the guanidine core. ontosight.ai

For instance, the synthesis of N-methyl guanidino propionic acid is achieved by reacting S-methylisothiourea sulfate with methylamino propionic acid, where the amino acid itself is the substituted amine precursor. google.com Another detailed example is the synthesis of N-cyano-N'-methyl-N''-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine. This reaction proceeds by adding an ethanolic solution of methylamine to N-cyano-N'-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]-S-methylisothiourea, which is left at room temperature for 2.5 hours to yield the target trisubstituted guanidine. prepchem.com These examples demonstrate how complex functionalities can be readily incorporated into the guanidine structure.

Table 3: Examples of this compound Analogue Synthesis

| Target Derivative | Key Precursors | Method | Reference |

| N-methyl guanidino propionic acid | S-methylisothiourea sulfate, Methylamino propionic acid | Guanylation of a substituted amine | google.com |

| N-cyano-N'-methyl-N''-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine | N-cyano-N'-[...]-S-methylisothiourea, Methylamine | Guanylation with a substituted isothiourea | prepchem.com |

| N,N',N''-tris(3-dimethylaminopropyl)guanidine | N,N',N''-tris(3-dimethylaminopropyl)amine, S-methylisothiourea | Guanylation of a complex amine | researchgate.net |

Immobilizing catalysts and reagents on solid supports offers significant advantages, including simplified product purification, catalyst recovery and reuse, and suitability for continuous flow processes. While specific examples detailing the immobilization of this compound are not prevalent, the general strategies for anchoring guanidines to solid phases are well-established and directly applicable. researchgate.netnih.gov

The covalent attachment of a guanidine to a solid support, such as a polymer resin or silica (B1680970) gel, can be accomplished through several strategic approaches. The choice of method often depends on the desired final structure and the availability of starting materials.

Strategy 1: Guanylation of a Resin-Bound Amine. In this approach, an amine-functionalized solid support (e.g., Rink amide resin) is treated with a soluble guanylating agent. The solid-supported amine acts as the nucleophile. Reagents like 1-H-pyrazole-1-carboxamidine or a protected S-methylisothiourea derivative can be used to convert the surface-bound amines into guanidinium (B1211019) groups. researchgate.netnih.gov

Strategy 2: Reaction with a Resin-Bound Guanylating Agent. Conversely, a soluble amine can be reacted with a resin-bound electrophile. For example, a resin can be functionalized to carry an isothiourea or carbodiimide group.

Via Resin-Bound Carbodiimide: A resin-bound urea is first synthesized and then dehydrated (e.g., using p-toluenesulfonyl chloride) to form a solid-supported carbodiimide. This activated resin then reacts with a soluble amine (like methylamine or dimethylamine) to form the anchored guanidine. researchgate.net

Via Resin-Bound Isothiourea: A resin-bound S-methylisothiourea can be acylated and subsequently reacted with various amines to generate a library of N-acyl,N′-alkyl(aryl)guanidines which are then cleaved from the support. researchgate.net

These solid-phase techniques are modular, allowing for the combinatorial synthesis of diverse substituted guanidines on a solid support. nih.gov The functional groups on the support (e.g., amino groups) are covalently linked to the guanidine moiety, ensuring stability and preventing leaching during reactions. inflibnet.ac.in

Table 4: General Solid-Phase Immobilization Strategies for Guanidines

| Strategy | Description | Key Reagents/Intermediates | Reference(s) |

| Guanylation of Resin-Bound Amine | An amine-functionalized resin is reacted with a soluble guanylating agent. | Amine resin, 1-H-pyrazole-1-carboxamidine, protected S-methylisothioureas | nih.gov, researchgate.net |

| Reaction with Resin-Bound Carbodiimide | A soluble amine reacts with a carbodiimide group anchored to the solid support. | Resin-bound urea, p-toluenesulfonyl chloride, soluble amine | researchgate.net |

| Reaction with Resin-Bound Isothiourea | A soluble amine reacts with an activated isothiourea group on the solid support. | Resin-bound S-methylisothiourea, coupling agents (e.g., PyAOP), soluble amine | researchgate.net |

Development of Supported this compound Catalysts and Reagents

Advantages in Green Chemistry and Separability

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org this compound and its derivatives offer several advantages in this context, primarily stemming from their physical properties and catalytic activity. These advantages contribute to more sustainable and efficient chemical syntheses.

One of the key attributes of TMG is its high solubility in water, which facilitates its use as a phase-separable organocatalyst. atamanchemicals.comwikipedia.org This property allows for easy separation of the catalyst from the reaction mixture, which is often in an organic solvent. After the reaction is complete, an aqueous wash can effectively remove the TMG, simplifying the purification of the desired product and enabling the potential for catalyst recycling. This contrasts with many conventional catalysts that require more energy-intensive purification methods like chromatography.

Furthermore, the development of immobilized TMG catalysts represents a significant advancement in green chemistry. nih.gov By anchoring TMG onto a solid support, such as melamine (B1676169), the catalyst can be easily filtered off from the reaction mixture. nih.gov This approach not only simplifies product isolation but also enhances catalyst stability and reusability over multiple reaction cycles, leading to a reduction in waste and operational costs. nih.gov Research into tetramethylguanidine-functionalized melamine has demonstrated the creation of a multifunctional organocatalyst that is thermally stable and can be reused with minimal loss of activity. nih.gov

The efficiency of TMG-catalyzed reactions can be evaluated using various green chemistry metrics. These metrics provide a quantitative assessment of the "greenness" of a chemical process. researchgate.netresearchgate.netmdpi.comacs.org

Table 1: Key Green Chemistry Metrics

| Metric | Description | Ideal Value | Relevance to TMG |

|---|---|---|---|

| Atom Economy (AE) | A measure of the proportion of reactant atoms that are incorporated into the final product. researchgate.netmdpi.com | 100% | TMG-catalyzed reactions can be designed to have high atom economy. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process aids) to the mass of the active pharmaceutical ingredient produced. acs.org | Low | The high catalytic activity and separability of TMG can lead to lower PMI values. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. researchgate.netresearchgate.net | 100% | Efficient TMG catalysis can result in high RME. |

| E-Factor | The mass ratio of waste to desired product. mdpi.com | 0 | The recyclability of TMG helps to minimize the E-Factor. |

By considering these metrics, the environmental impact of synthetic routes utilizing TMG can be systematically evaluated and optimized. The inherent properties of this compound make it a valuable tool for chemists seeking to develop more sustainable and environmentally benign synthetic methodologies.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with two notable methods starting from tetramethylthiourea (B1220291) or cyanogen (B1215507) iodide.

One established method involves the S-methylation of tetramethylthiourea, followed by amination. atamanchemicals.comwikipedia.org Tetramethylthiourea itself is an organosulfur compound that can be synthesized through various means. wikipedia.orggoogle.com Alkylation of tetramethylthiourea occurs at the sulfur atom, forming an isothiouronium salt, which can then be reacted with an amine to yield the desired guanidine. wikipedia.org

An alternative synthesis starts from cyanogen iodide. atamanchemicals.comwikipedia.org Cyanogen iodide can be prepared by the reaction of iodine with a cyanide salt, such as sodium cyanide, in an aqueous solution. wikipedia.orgorgsyn.org The subsequent reaction with dimethylamine leads to the formation of this compound.

Derivatization Strategies

Derivatization is a technique used to chemically modify a compound to produce a new compound with different properties, which can be useful for analysis or for creating new functional molecules. nih.govgoogle.com Guanidines, including TMG, can be derivatized to alter their basicity, solubility, or to introduce new reactive handles.

For example, the synthesis of N-ethoxycarbonyl-N,N',N''-trimethylguanidine is a key step in the production of some commercial products. core.ac.uk The optimization of this process has been studied, identifying key parameters such as temperature and pH control to achieve high yields. core.ac.uk

Derivatization of the guanidine moiety is also a common strategy in medicinal chemistry and for the development of superbases. By introducing specific substituents, the basicity of the guanidine core can be significantly enhanced. researchgate.net Computational studies have been used to design novel superbases by substituting this compound with groups capable of forming strong intramolecular hydrogen bonds. researchgate.net

Furthermore, derivatization is employed in analytical chemistry to improve the detection and quantification of guanidino compounds. For instance, derivatization with benzoin (B196080) has been used for the sensitive and selective quantification of guanidine in environmental samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov While some methods require derivatization, other analytical techniques like ion chromatography can determine guanidine without this step. thermofisher.com

The synthesis of diverse N,N'-disubstituted guanidines can be achieved through one-pot protocols, for example, by reacting N-chlorophthalimide, isocyanides, and amines. rsc.org Such methods offer a versatile approach to a wide range of guanidine derivatives with various substitution patterns.

Fundamental Acid Base Chemistry and Superbasicity of N,n ,n Trimethylguanidine

Quantitative Characterization of Brønsted Basicity (pKa values in various solvents)

The Brønsted basicity of a compound is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The basicity of N,N',N''-Trimethylguanidine, like other bases, is significantly influenced by the solvent in which it is measured. Solvents affect the stability of both the neutral base and its protonated form through solvation. While specific experimental pKa values for this compound are not broadly documented in the provided literature, the values for the closely related and widely used 1,1,3,3-tetramethylguanidine (B143053) (TMG) provide a strong reference point. The basicity of guanidines is generally higher in aprotic polar solvents like acetonitrile (B52724) compared to protic solvents like water. cdnsciencepub.com For instance, the pKa difference (ΔpKa) for many bases between acetonitrile (AN) and water is approximately 7.5 to 8.1. cdnsciencepub.com

Table 1: Comparison of pKa Values of Related Guanidine (B92328) Bases in Different Solvents

| Compound | pKa in Acetonitrile (MeCN) | pKa in Water |

| 1,1,3,3-Tetramethylguanidine (TMG) | 23.3 | 13.6 |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base) | 24.3 | 14 |

Data sourced by analogy and from general discussions in provided materials. dcfinechemicals.com

Gas-Phase Proton Affinities and Basicity Scales

In the absence of solvent effects, the intrinsic basicity of a molecule can be evaluated by its gas-phase proton affinity (PA) and gas-phase basicity (GB). Proton affinity is the negative of the enthalpy change (ΔH) for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the same reaction. nih.govwikipedia.org These values represent the inherent thermodynamic affinity of a molecule for a proton. libretexts.org

Computational studies, particularly Density Functional Theory (DFT), are crucial for determining the proton affinities of newly designed superbases, often using simpler molecules like this compound as a basis for comparison or as a structural component. acs.orgnih.govacs.org For example, in the design of more complex superbases, the stabilization energy from the formation of a complex between this compound and other molecules is used to select suitable substituents. acs.orgnih.govresearchgate.net While a precise experimental PA value for this compound is not specified in the search results, studies on related compounds show the significant effect of substitution. The parent guanidine has a calculated proton affinity significantly enhanced by substituents that can stabilize the resulting cation. researchgate.net

Table 2: Representative Gas-Phase Proton Affinity (PA) Values for Guanidines

| Compound | Proton Affinity (PA) in kcal/mol | Method |

| Guanidine (Parent) | ~235.9 (Reference Value) | N/A |

| N,N',N''-tris(3-dimethylaminopropyl)-guanidine (tris-DMPG) | ~273.2 | DFT Calculation |

| Designed Superbases with IMHB | 286 - 293 | DFT Calculation |

Data sourced from computational studies on substituted guanidines. acs.orgnih.govresearchgate.net

Influence of Substituent Effects on Basicity and Reactivity

The basicity of the guanidine core is highly sensitive to the electronic and steric properties of its substituents.

Electronic Factors: The introduction of electron-donating groups, such as the alkyl (methyl) groups in this compound, increases the electron density on the nitrogen atoms. This inductive effect enhances the ability of the nitrogen lone pairs to accept a proton, thereby increasing the compound's basicity compared to the unsubstituted guanidine. ineosopen.org Conversely, attaching electron-withdrawing groups, like aryl groups, tends to lower the basicity by delocalizing the nitrogen lone pair electrons away from the basic center. mdpi.com

Steric Factors: Steric hindrance plays a dual role. Bulky substituents can inhibit the solvation of the resulting cation, which can decrease basicity in solution compared to less hindered bases. cdnsciencepub.com However, steric strain in the neutral base, which is relieved upon protonation and formation of a more planar, resonance-stabilized guanidinium (B1211019) ion, can lead to an increase in basicity. cdnsciencepub.com For this compound, the methyl groups are relatively small, but in more heavily substituted guanidines, these steric effects become a dominant factor in their reactivity and non-nucleophilic character. dcfinechemicals.com

A key strategy in the design of extremely strong guanidine-based superbases is the incorporation of substituents capable of forming intramolecular hydrogen bonds (IMHBs) with the guanidine core upon protonation. acs.orgnih.govacs.org It is crucial to note that this compound itself cannot form such bonds, as its methyl groups lack hydrogen-bond-donating protons.

However, the principle is demonstrated in computational studies where this compound is used as a reference structure. acs.orgresearchgate.net When substituents containing hydrogen bond acceptor groups (like amino or ether functionalities) are attached to the guanidine nitrogens via flexible alkyl chains, they can fold back to form strong, charge-assisted hydrogen bonds with the N-H protons of the guanidinium cation. acs.orgacs.orgresearchgate.net This network of IMHBs creates a "built-in" solvation shell that dramatically stabilizes the protonated form, leading to a significant increase in both gas-phase proton affinity and pKa in solution. psu.eduacs.orgacs.org This effect is the reason for the exceptionally high basicity of compounds like N,N',N''-tris(3-dimethylaminopropyl)-guanidine (tris-DMPG). researchgate.net The stabilization energy gained from these IMHBs can be substantial, contributing to proton affinities that are among the highest recorded for neutral organic bases. acs.orgresearchgate.net

This compound as a Non-Nucleophilic Base in Organic Transformations

In organic synthesis, there is often a need for a base that can efficiently deprotonate a substrate without acting as a nucleophile and participating in unwanted side reactions. wikipedia.org this compound and other sterically hindered guanidines fulfill this role effectively. dcfinechemicals.com

The high basicity of the guanidine core ensures efficient proton removal from a wide range of carbon and heteroatom acids. Simultaneously, the steric bulk provided by the substituents around the nitrogen atoms physically obstructs the base from approaching and attacking electrophilic centers in the substrate. dcfinechemicals.comwikipedia.org While the nitrogen lone pairs are available to a small proton, they are inaccessible for forming new covalent bonds with larger electrophilic atoms (e.g., alkylation). wikipedia.org This combination of high basicity and low nucleophilicity makes substituted guanidines, including this compound, valuable reagents for various transformations, such as elimination reactions (e.g., E2), alkylations of active methylene (B1212753) compounds, and the formation of enolates, where a strong but non-interfering base is required. dcfinechemicals.comorgsyn.org

Mechanistic Studies of N,n ,n Trimethylguanidine in Organic Reactions

Mechanistic Pathways in Catalyzed Reactions

N,N',N''-Trimethylguanidine (TMG) is a strong organic base that is frequently employed as a catalyst in a variety of organic reactions. Its catalytic activity stems from its ability to act as a potent Brønsted base, facilitating reactions by deprotonating substrates to generate more reactive nucleophilic species. The resulting protonated guanidinium (B1211019) ion can also participate in the reaction mechanism, often through hydrogen bonding interactions that activate electrophiles or stabilize transition states.

Nucleophilic Substitution Reactions

In the context of nucleophilic substitution reactions, this compound typically functions as a Brønsted base rather than a direct nucleophilic catalyst. The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, while the SN2 reaction is a one-step, concerted process where the nucleophile attacks as the leaving group departs organic-chemistry.orgksu.edu.sa.

The role of TMG is most relevant in reactions where a weak nucleophile requires activation. By deprotonating the nucleophile, TMG increases its electron density and reactivity, thereby promoting its attack on the electrophilic substrate. For example, in a reaction involving an alcohol (R-OH) as a nucleophile, TMG can abstract a proton to form a more potent alkoxide (R-O⁻) nucleophile. This generated alkoxide can then more readily participate in an SN2 attack on an alkyl halide, or in other substitution pathways. The reaction rate in SN2 reactions is dependent on the concentration of both the substrate and the nucleophile, and is sensitive to steric hindrance masterorganicchemistry.com.

Carbon-Nitrogen Bond Forming Reactions

This compound has been shown to catalyze carbon-nitrogen bond forming reactions, such as the Strecker synthesis of α-aminonitriles. The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source.

In a TMG-catalyzed variant using trimethylsilyl cyanide (TMSCN), the mechanism is proposed to involve the activation of TMSCN by TMG. The strong basicity of TMG allows it to interact with TMSCN, leading to the formation of a reactive, resonance-stabilized guanidinium cyanide salt. This key intermediate then acts as the cyanide donor. The reaction proceeds through the initial formation of an imine from the aldehyde and amine. The guanidinium cyanide intermediate delivers the cyanide nucleophile to the imine or the corresponding iminium ion, forming the α-aminonitrile product. The basicity of the catalyst is directly related to the reaction yield, with stronger bases like TMG providing better results.

Aldol Additions

The aldol addition is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl group, forming a β-hydroxy aldehyde or ketone wikipedia.orglibretexts.orgrun.edu.ng. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of one carbonyl compound to generate the nucleophilic enolate youtube.com.

While specific mechanistic studies detailing TMG in the classic aldol reaction are not prevalent, its role can be understood through its function as a strong base in analogous transformations like the Henry reaction (also known as the nitro-aldol reaction) organic-chemistry.orgwikipedia.org. The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone organic-chemistry.org. The mechanism begins with the deprotonation of the acidic α-proton of the nitroalkane by a base like TMG, forming a resonance-stabilized nitronate anion wikipedia.org. This nitronate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product wikipedia.org. All steps in the Henry reaction are generally reversible wikipedia.org. Guanidine-based catalysts have been effectively used in asymmetric versions of the Henry reaction, where the protonated guanidinium ion is thought to activate the reactants and control stereoselectivity through hydrogen bonding in the transition state nih.govmdpi.comresearchgate.net.

Aziridine Formation

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, which are valuable synthetic intermediates nih.gov. Their synthesis often involves the transfer of a nitrene group to an olefin nih.gov. While various transition-metal catalysts, particularly those based on rhodium and iron, are commonly used for aziridination, the direct role of this compound as a catalyst is not extensively documented nih.govmst.edunih.govbeilstein-journals.org. In principle, a strong base like TMG could facilitate aziridination pathways that involve an intramolecular nucleophilic substitution, such as the cyclization of a vicinal haloamine. In such a mechanism, the base would deprotonate the amine, generating a more nucleophilic amide anion that would then displace an adjacent halide to close the three-membered ring. However, detailed mechanistic studies specifically implicating TMG in this capacity are limited.

Thermal Guanidine (B92328) Metathesis Reactions

Thermal guanidine metathesis (TGM) is a reversible reaction that involves the exchange of N-substituents among guanidine functional groups at elevated temperatures rsc.orgwwu.edu. This dynamic process allows for the redistribution of substituents until a thermodynamic equilibrium is reached wwu.edu.

Mechanistic studies provide strong evidence that the TGM reaction proceeds through a dissociative pathway rsc.orgwwu.edusemanticscholar.org. The initial and rate-determining step is the thermal dissociation of a guanidine into a carbodiimide (B86325) and an amine. This is followed by the addition of a different amine to the carbodiimide intermediate, forming a new guanidine product. The direct observation of the carbodiimide intermediate supports this proposed mechanism rsc.orgwwu.edu. The reaction is sensitive to the nature of the substituents on the guanidine nitrogen atoms. For instance, guanidines with wholly alkyl substituents show minimal reactivity, whereas the presence of aryl substituents significantly increases the reaction rate rsc.orgwwu.edu. This suggests that the stability of the carbodiimide intermediate plays a crucial role in the reaction kinetics.

Thermodynamic Control and Kinetic Parameters

The thermal guanidine metathesis (TGM) reaction operates under thermodynamic control, meaning the final composition of the guanidine mixture at equilibrium is determined by the relative thermodynamic stability of the possible products rsc.orgwwu.edu. A key factor influencing this equilibrium is steric congestion around the central carbon of the guanidine. Guanidines with less steric hindrance are generally favored at equilibrium wwu.edusemanticscholar.org.

Kinetic studies have been performed to quantify the rate of the TGM reaction. The reaction rates are influenced by several factors, including the steric and electronic properties of the guanidine substituents. Steric congestion not only affects the thermodynamic equilibrium but also significantly impacts the reaction kinetics rsc.orgwwu.edu. The rate constants for the dissociation of various substituted guanidines have been determined, providing insight into the energy barriers of the reaction.

Table 1: Kinetic Data for Thermal Guanidine Metathesis of Selected Guanidines at 160 °C

| Guanidine Structure | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |

| N-aryl, N',N''-dialkyl | Data not specified | Data not specified |

| N,N',N''-trialkyl | Minimal reactivity observed | > 24 hours |

| N,N'-diaryl, N''-alkyl | Data not specified | Data not specified |

Dissociative Mechanism and Intermediate Observation

In the realm of chemical kinetics, a dissociative mechanism is a reaction pathway involving an intermediate of a reduced coordination number. This process is analogous to the SN1 mechanism in organic chemistry, where a leaving group first dissociates from the substrate to form a reactive intermediate, which is then captured by an incoming nucleophile. pressbooks.pubwikipedia.orglibretexts.org In reactions catalyzed by this compound, its primary role as a strong Brønsted base is to abstract a proton from a substrate, generating a reactive anionic intermediate. The formation of this intermediate is often the key, rate-determining step, which then proceeds to react in a subsequent, separate step. This two-step sequence, involving the formation and subsequent reaction of an intermediate, aligns with the principles of a dissociative pathway.

Observing these transient intermediates is crucial for confirming the proposed mechanism. While direct observation of the anionic species generated by this compound in a reaction mixture is challenging due to their high reactivity, evidence can be gathered through spectroscopic analysis and X-ray crystallography of stable analogues, such as guanidinium salts. researchgate.net For instance, studies on N,N',N''-tris-(3-dimethylaminopropyl)guanidinium hexafluorophosphate have confirmed the formation of stable protonated guanidinium ions, providing strong evidence for the role of the guanidine as a proton acceptor and the formation of a corresponding substrate anion. researchgate.net These observations support the mechanistic framework where this compound facilitates reactions by generating intermediates through a dissociative-like proton abstraction step.

Understanding Selectivity and Stereochemical Outcomes

The utility of a catalyst is often defined by its ability to control the selectivity of a reaction, guiding the formation of a specific product isomer. This compound, as a strong, non-nucleophilic base, plays a significant role in determining the regioselectivity, diastereoselectivity, and, when used as a platform for chiral catalysts, the enantioselectivity of various organic transformations.

Enantioselective Catalysis and Asymmetric Transformations

While this compound itself is achiral, its rigid and strongly basic guanidinyl core makes it an exceptional scaffold for the design of potent chiral organocatalysts. rsc.org By incorporating chiral motifs, such as a binaphthyl backbone, into the guanidine structure, chemists have developed powerful catalysts for a wide array of asymmetric transformations. organic-chemistry.org These catalysts operate by creating a well-defined chiral environment around the reactive center. The guanidine moiety typically activates the nucleophile through deprotonation, while the chiral framework directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Prominent examples include the use of axially chiral guanidines in highly enantioselective 1,4-addition (Michael) reactions of 1,3-dicarbonyl compounds to conjugated nitroalkenes. organic-chemistry.org Similarly, chiral bifunctional guanidine catalysts have been developed for enantioselective aza-Michael cyclizations of sulfamate tethers onto α,β-unsaturated esters, producing valuable chiral oxathiazinanes. nih.gov In these systems, the guanidine acts as a Brønsted base to deprotonate the nucleophile, and its conjugate acid can then act as a hydrogen-bond donor to activate the electrophile, all within a controlling chiral pocket.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |

| Axially Chiral Guanidine | Michael Addition | 1,3-Dicarbonyls + Nitroalkenes | Up to 99% organic-chemistry.org |

| Bifunctional Guanidine | Aza-Michael Cyclization | Sulfamate-tethered α,β-unsaturated esters | Up to 99% nih.gov |

| Guanidine-Metal Complex | Michael-Alkylation | 3-Chloro-oxindoles + α-ketoesters | Up to 99% nih.gov |

This table presents illustrative data on the effectiveness of chiral catalysts built upon the guanidine framework.

Regioselectivity and Diastereoselectivity Considerations

Regioselectivity and diastereoselectivity are critical considerations in synthesis, and guanidine bases can exert significant control over these outcomes. Regioselectivity, or the preference for bond formation at one position over another, is often influenced by the nature of the catalyst. In aldol reactions involving unsymmetrical ketones, for example, the use of a tetramethylguanidine-based ionic liquid as a catalyst can lead to high regioselectivity by favoring the formation of a specific enamine intermediate. researchgate.net The structure of the guanidine base and its counter-ion can dictate which α-proton is abstracted, thereby controlling the site of subsequent C-C bond formation.

Diastereoselectivity, the preferential formation of one diastereomer over others, can also be controlled. The synthesis of β-lactams via the Staudinger reaction, for instance, shows a strong dependence of the cis/trans diastereoselectivity on the electronic properties of the reactants, which can be influenced by the reaction conditions, including the base used. organic-chemistry.org By tuning the reaction pathway, it is possible to favor one diastereomeric outcome. In cascade reactions, such as the Michael-alkylation between oxindoles and ketoesters, the choice of a guanidine-based catalytic system can be diastereodivergent. By changing the metal cation paired with a chiral N,N'-dioxide ligand system, which directs the guanidine's effective basicity and coordination, one can switch between pathways that produce different diastereomers of the final spirocyclopropane oxindole product. nih.gov

| Reaction Type | Catalyst System | Reactants | Outcome | Selectivity |

| Aldol Reaction | [TMG][Ac] | 4-Nitrobenzaldehyde + 2-Pentanone | High Regioselectivity | Good yield of single regioisomer researchgate.net |

| Michael-Alkylation | Chiral N,N'-Dioxide/Sc(OTf)₃ | 3-Chloro-oxindole + Ketoester | Diastereomer A | 93:7 dr nih.gov |

| Michael-Alkylation | Chiral N,N'-Dioxide/Mg(OTf)₂ | 3-Chloro-oxindole + Ketoester | Diastereomer B | >99:1 dr nih.gov |

This table illustrates how the choice of catalyst system involving a guanidine or related structure can dictate regiochemical and diastereochemical outcomes.

Radical Chemistry and this compound's Role

The involvement of this compound in radical chemistry is not as a direct initiator or propagator but rather as an ancillary base that can enable or influence radical processes. nih.gov Radical reactions often involve intermediates that are sensitive to pH or require the generation of a specific reactive species through proton removal. nih.gov In this context, the strong, non-nucleophilic basicity of this compound can be strategically employed.

One potential role is in the pre-formation of a substrate that is primed for a single-electron transfer (SET) event. By deprotonating a pro-nucleophile, the guanidine base can generate an anion that has a lower oxidation potential than its neutral precursor, making it more susceptible to oxidation by a photocatalyst or a chemical oxidant to generate a radical species. While direct examples involving this compound are not extensively documented, this principle is a cornerstone of modern photoredox catalysis. beilstein-journals.org

Applications of N,n ,n Trimethylguanidine in Catalysis

Organic Synthesis Catalysis

The application of N,N',N''-Trimethylguanidine in various organic reactions is explored below, focusing on its role as a catalyst.

While guanidine (B92328) bases are generally known to be effective catalysts for various condensation reactions, including Aldol and Knoevenagel condensations, specific studies detailing the catalytic activity of this compound in these transformations are not extensively reported in the surveyed scientific literature.

The efficacy of this compound in promoting cyclization reactions appears to be highly dependent on the specific reaction, with steric hindrance playing a significant role. Research into the synthesis of 5,6-dihydropyrimidin-(1H)-4-ones via the cyclization of N-substituted guanidines with α,β-unsaturated esters demonstrated the limitations of this catalyst. In a study, the reaction between ethyl crotonate and various guanidines was examined. While unsubstituted guanidine and methylguanidine successfully yielded the cyclized product, more sterically hindered derivatives like N,N'-dimethylguanidine showed reduced reactivity. Notably, this compound did not yield any product under the same reaction conditions, and the starting materials were recovered quantitatively clockss.org. This suggests that the increased steric bulk from the three methyl groups impedes its ability to act as an effective nucleophile or base in this specific cyclization pathway clockss.org.

Table 1: Cyclization of Guanidines with Ethyl Crotonate

| Guanidine Compound | Yield (%) | Reference |

|---|---|---|

| Guanidine | 70 | clockss.org |

| Methylguanidine | 75 | clockss.org |

| N,N-Dimethylguanidine | Trace | clockss.org |

| N,N'-Dimethylguanidine | Trace | clockss.org |

| This compound | 0 | clockss.org |

The use of guanidines as non-nucleophilic bases in alkylation reactions is a common strategy in organic synthesis. However, specific research demonstrating the application of this compound as a catalyst for alkylation reactions is not available in the reviewed literature. Studies in this area tend to focus on the alkylation of guanidines themselves or the use of other guanidine bases as catalysts researchgate.net.

The selective benzoylation of alcohols is an important transformation for installing protecting groups in organic synthesis. While various bases and catalysts have been developed for this purpose, there are no specific reports in the surveyed literature that detail the use of this compound as a catalyst for the selective benzoylation of alcohols.

The development of catalysts for oxidation reactions is a significant area of chemical research. While some complex guanidine derivatives have been explored as redox-active catalysts researchgate.net, there is currently a lack of specific studies demonstrating this compound itself acting as a catalyst in oxidation reactions.

Catalytic Synthesis of N-Heterocycles and Complex Molecules

The synthesis of nitrogen-containing heterocycles (N-heterocycles) and other complex molecules is fundamental to medicinal chemistry and materials science rsc.orgrsc.orgnih.govorganic-chemistry.org. The role of this compound in this area is primarily as a foundational molecule for the design of more complex catalytic systems.

Its properties have been used as a benchmark in computational studies to design novel organic superbases. For instance, the energy of stabilization that occurs upon the formation of a complex between protonated this compound and small model molecules has been used to select appropriate substituents for creating new superbases with significantly higher proton affinities and pKa values researchgate.net. These newly designed superbases, which are structurally derived from the this compound framework, have potential applications in the synthesis of complex molecules, although this compound itself is not directly used as the catalyst in these advanced applications researchgate.net. As noted previously (Section 5.1.2), its application can be limited in certain direct syntheses of N-heterocycles, such as dihydropyrimidines, due to steric effects clockss.org.

In-depth Analysis of this compound in Catalysis Is Limited by Available Research

Much of the accessible research focuses on a related isomer, 1,1,3,3-Tetramethylguanidine (B143053) (TMG) , which has a different substitution pattern on its nitrogen atoms and exhibits well-documented catalytic properties. This distinction is crucial, as the structural differences between isomers can lead to significant variations in chemical reactivity and catalytic efficacy.

Due to the scarcity of specific data for this compound in the requested applications, this article cannot provide a detailed analysis for the outlined sections on its use in the synthesis of peptides, biologically important molecules, pharmaceuticals, agrochemicals, or in polymerization processes. Attributing the known catalytic functions of other guanidine derivatives, such as TMG, to this compound would be scientifically inaccurate.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific catalytic potential of this compound in these synthetic applications.

Computational Chemistry Studies of N,n ,n Trimethylguanidine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone for predicting the molecular and electronic properties of N,N',N''-trimethylguanidine from first principles. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for studying guanidines due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com In the context of this compound, DFT is frequently applied to calculate fundamental properties that govern its behavior.

Researchers have utilized this compound as a model scaffold in DFT studies aimed at designing novel organic superbases. researchgate.net These calculations typically involve geometry optimization to find the lowest energy structure of the molecule, followed by the calculation of electronic properties. Functionals such as B3LYP are commonly paired with basis sets like 6-311+G(2df,p) for energy calculations and 6-31G* for geometry optimizations to model the system accurately. researchgate.net Such studies investigate how the electronic structure of the guanidine (B92328) core is influenced by its substituents, providing insights into its high basicity.

One of the most significant applications of computational chemistry to this compound is the prediction of its basicity. The key metrics for gas-phase basicity are proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction, and gas-phase basicity (GB), the negative of the Gibbs free energy change.

Computational studies have used this compound as a reference compound to quantify the increase in basicity when specific substituents are introduced. researchgate.net For instance, DFT calculations have been employed to predict the proton affinities of new, more complex guanidines, demonstrating significant increases in PA compared to the trimethylguanidine base. researchgate.net This approach allows for the in silico design of powerful superbases by modeling how different functional groups enhance the stability of the protonated guanidinium (B1211019) cation. mdpi.comresearchgate.net

The table below illustrates findings from a DFT study on how substituting this compound with groups capable of forming intramolecular hydrogen bonds can theoretically enhance basicity.

Table 1: Calculated Proton Affinities (PA) and pKₐ Values for Designed Superbases Based on the Guanidine Scaffold

| Compound | Substituent (R) | Gas-Phase PA (kcal/mol) | Estimated pKₐ (in Acetonitrile) |

|---|---|---|---|

| Parent Superbase | -(CH₂)₃N(CH₃)₂ | ~273 | - |

| Designed Superbase 1 | -(CH₂)₃P(O)(CH₃)₂ | 286.3 | 29.5 |

| Designed Superbase 2 | -(CH₂)₃S(O)CH₃ | 288.7 | 30.7 |

| Designed Superbase 3 | -(CH₂)₃As(O)(CH₃)₂ | 293.3 | 33.2 |

Data sourced from studies focused on designing superbases using DFT calculations. researchgate.net

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. britannica.com For a flexible molecule like this compound, rotation around the C-N bonds can lead to various conformers. While extensive conformational analyses specifically for this compound are not prominent in the literature, likely due to its relatively simple and flexible nature, the principles of such studies are well-established. chemrxiv.orgnih.gov

Computational methods can be used to identify low-energy conformers by systematically or stochastically rotating bonds and calculating the energy of each resulting geometry. For more complex substituted guanidines, computational studies have identified distinct conformers, such as syn and anti arrangements of the substituents relative to the central C=N bond, which are stabilized by factors like intramolecular hydrogen bonding. researchgate.net

This compound is an achiral molecule as it possesses planes of symmetry and does not have a stereocenter. Therefore, computational chirality studies, which focus on differentiating between enantiomers, are not applicable to this specific compound.

Computational chemistry is crucial for analyzing the non-covalent interactions that this compound can participate in. Upon protonation, the resulting guanidinium cation is an excellent hydrogen bond donor.

DFT calculations have been performed to quantify the strength of intermolecular hydrogen bonds between the protonated form of this compound and various model molecules that act as hydrogen bond acceptors. researchgate.net The energy of these interactions is calculated to select appropriate substituents for designing new superbases, where the stabilization of the positive charge on the protonated base is key to its strength. researchgate.net

Furthermore, in derivatives of this compound, the formation of intramolecular hydrogen bonds (IMHBs) is a critical factor in enhancing basicity. researchgate.net Computational studies have shown that substituents containing hydrogen bond acceptor groups can fold back to form a hydrogen bond with an N-H group of the protonated guanidinium core. This interaction creates a stable cyclic structure that significantly delocalizes the positive charge, thereby increasing the proton affinity. researchgate.net Quantum chemical calculations have confirmed that these IMHBs are preserved in various solvents, corroborating experimental findings from NMR and IR spectroscopy. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

While this compound is primarily studied for its properties as a base, computational modeling can also be used to elucidate the mechanisms of reactions involving the guanidine functional group. This involves mapping the potential energy surface of a reaction to identify the lowest-energy path from reactants to products.

Although specific mechanistic studies focusing on this compound as a reactant are scarce, research on the reactivity of the general guanidine core provides a clear blueprint for the computational approach. For example, DFT has been used to study the mechanism of 1,3-dipolar cycloadditions between azides and the C=N double bond of unsubstituted guanidine. mdpi.comnih.gov

In such studies, the reaction pathway is modeled step-by-step, and the geometries and energies of all reactants, intermediates, products, and, crucially, transition states are calculated. mdpi.comnih.gov This allows researchers to determine activation energy barriers, which control the reaction rate, and to predict the feasibility and regioselectivity of different reaction pathways. nih.gov The same computational strategies would be applicable to investigate the reactivity of this compound in similar chemical transformations.

The characterization of a transition state (TS) is a critical component of any mechanistic study. A transition state represents the highest energy point along a reaction coordinate and is defined computationally as a first-order saddle point on the potential energy surface. rowansci.com

To characterize a transition state, a guess structure is first generated, often by scanning the potential energy surface along a bond that is breaking or forming. rowansci.com This structure is then optimized using specialized algorithms that search for a saddle point rather than an energy minimum. A key verification step is a frequency calculation. A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. rowansci.com

For reactions involving the guanidine moiety, such as cycloadditions, DFT calculations are used to locate and verify the transition state structures for each step of the proposed mechanism. mdpi.comnih.gov The calculated energy of the transition state relative to the reactants gives the activation energy barrier for that step, providing quantitative insight into the reaction kinetics. nih.govquantumatk.com

Energetics of Reaction Pathways

Detailed DFT calculations have been employed to model the reaction pathways for TMG-catalyzed reactions, such as the synthesis of N-containing heterocyclic compounds using CO₂ as a C1 building block. These studies reveal a step-by-step mechanism and quantify the energetic landscape that governs the reaction's progress.

The catalytic cycle typically begins with the nucleophilic attack of the TMG imine nitrogen on the electrophilic carbon of CO₂. This initial step forms a zwitterionic [TMG-CO₂] adduct. Computational analyses indicate that the formation of this adduct is an energetically favorable process, resulting in a decrease in energy relative to the free TMG and CO₂ reactants. researchgate.net This adduct represents an activated form of CO₂, priming it for subsequent reactions.

A representative potential energy profile for a TMG-catalyzed CO₂ fixation reaction, calculated at the M11/6–311++G(d,p) level of theory, illustrates the energetic changes throughout the catalytic cycle. researchgate.net The relative free energies of the reactants, intermediates (INT), transition states (TS), and products provide a quantitative understanding of the mechanism.

Energetic Profile of a TMG-Catalyzed Reaction

The table below presents the calculated relative Gibbs free energies for the stationary points along a proposed pathway for a TMG-catalyzed CO₂ fixation reaction. The energies are given in kcal/mol relative to the initial reactants.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | TMG + CO₂ + Substrate | 0.0 |

| INT1 | [TMG-CO₂] Adduct + Substrate | -5.7 |

| TS1 | First Transition State | 18.9 |

| INT2 | Second Intermediate | -12.5 |

| TS2 | Second Transition State (Rate-Determining) | 24.6 |

| INT3 | Third Intermediate | -21.3 |

| Products | Heterocyclic Product + Regenerated TMG | -25.1 |

Advanced Spectroscopic Analysis in Research on N,n ,n Trimethylguanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure and dynamic processes of N,N',N''-Trimethylguanidine in solution.

The carbon-nitrogen (C-N) bonds within the guanidine (B92328) core of this compound possess a partial double-bond character due to resonance. This restricts free rotation around these bonds, leading to the potential for different conformers. Variable Temperature (VT) NMR spectroscopy is a key technique used to study these dynamic processes. montana.eduresearchgate.net

As the temperature of a sample is changed, the rate of interconversion between conformers is altered. At low temperatures, this rotation is slow on the NMR timescale, and distinct signals may be observed for the methyl groups in different chemical environments. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single peak. researchgate.netst-andrews.ac.uk By analyzing the line shape of the NMR signals at different temperatures, the rate constants for the rotational process can be determined. organicchemistrydata.org From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the bond's rotational stiffness. st-andrews.ac.uk For similar structures like amides, these barriers are typically in the range of 3-20 kcal/mol. montana.eduresearchgate.net

Table 1: Representative VT-NMR Data for C-N Bond Rotation in Amides Data for analogous amide systems illustrating the principle applicable to guanidines.

| Compound | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) |

|---|---|---|

| N,N-diethylacetamide | Not Specified | 71.0 st-andrews.ac.uk |

| N,N-dipropylacetamide | Not Specified | 71.4 st-andrews.ac.uk |

| N,N-bis(2-hydroxyethyl)acetamide | 350 K (77 °C) | 75.6 st-andrews.ac.uk |

While ¹H and ¹³C NMR are standard, ¹⁵N-NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within this compound. Due to the low natural abundance of the ¹⁵N isotope (0.37%), studies often require isotopic enrichment to achieve a sufficient signal-to-noise ratio. huji.ac.il

This compound has three distinct nitrogen environments: one imino nitrogen (=N-) and two amino nitrogens (-NH-). These different environments give rise to separate signals in the ¹⁵N-NMR spectrum. Isotopic labeling, where ¹⁵N is selectively incorporated into the molecule, is the definitive method for assigning these signals to their specific nitrogen atoms. The chemical shifts are highly sensitive to factors like protonation, hydrogen bonding, and electronic effects. nist.gov

Based on typical values for guanidine-type structures, the amino nitrogens are expected to resonate in a different region than the more deshielded imino nitrogen. science-and-fun.de

Table 2: Typical ¹⁵N-NMR Chemical Shift Ranges for Guanidine Nitrogens Referenced to liquid NH₃ at 0 ppm.

| Nitrogen Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Amino (-N<) | 30 to 60 science-and-fun.de |

| Imino (=N-) | 160 to 220 science-and-fun.de |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to probe the bonding structure and intermolecular interactions of this compound. These methods measure the vibrational energy modes of the molecule, providing a characteristic "fingerprint." edinst.comuni-siegen.de

The N-H groups in this compound can act as hydrogen bond donors, while the imino nitrogen can act as a hydrogen bond acceptor. IR spectroscopy is particularly sensitive to hydrogen bonding. In a dilute, non-polar solvent, the N-H stretching vibrations typically appear as sharp bands in the 3300-3500 cm⁻¹ region. msu.eduorientjchem.org When the molecule engages in intermolecular hydrogen bonding, the N-H bond is weakened and lengthened, causing the corresponding stretching frequency to decrease (a red shift) and the band to become broader and more intense. orientjchem.orgnih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov For guanidinium (B1211019) salts, where hydrogen bonding is significant, multiple bands for asymmetric and symmetric NH₂ stretching vibrations have been observed between 3185 and 3328 cm⁻¹. researchgate.net

The IR and Raman spectra of this compound are composed of numerous bands corresponding to specific molecular vibrations. A vibrational mode analysis allows for the assignment of these bands to particular motions, such as bond stretching, bending, and wagging. For a non-linear molecule, 3N-6 fundamental vibrations are expected, where N is the number of atoms. edinst.comuni-siegen.de

For guanidine-related structures, several characteristic vibrational modes have been identified. The stretching of the C=N double bond and the C-N single bonds, along with the bending (scissoring) of the N-H groups, are particularly diagnostic. Raman spectroscopy provides complementary information to IR, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, based on the selection rules of each technique. uni-siegen.delibretexts.org

Table 3: Characteristic Vibrational Modes for Guanidinium-like Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3100 - 3500 orientjchem.orgresearchgate.net |

| C=N Stretching | ~1680 researchgate.net |

| N-H Bending (Scissoring) | 1580 - 1650 orientjchem.orgresearchgate.net |

| C-N Stretching | 1000 - 1200 |

Mass Spectrometry (MS) and Imaging Mass Spectrometry (MSI)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net When coupled with fragmentation techniques (MS/MS), it can also provide detailed structural information. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions. For amine-containing compounds, a common fragmentation pathway is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu For trimethylamine, a related compound, the most abundant fragment ion (base peak) at m/z 58 results from the loss of a single hydrogen atom from the molecular ion (m/z 59). docbrown.info For this compound, fragmentation would likely involve the loss of methyl groups or hydrogen atoms, leading to a series of characteristic fragment ions that can be used for its identification.

Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections or other complex surfaces without the need for labels. mdpi.comdrugtargetreview.com Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) are used to generate ions from discrete locations on a sample surface, creating a molecular map. mdpi.com While specific MSI studies on this compound are not widely reported, the technique could be hypothetically applied to track its distribution in biological systems. For example, if this compound were part of a drug formulation or a metabolite, MSI could map its localization within a specific organ or tissue, providing critical information for pharmacology and toxicology studies. drugtargetreview.com

Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound necessitates the identification and characterization of short-lived reaction intermediates. Advanced spectroscopic methods offer the capability to probe these transient species in real-time, providing crucial information on reaction pathways.

In-situ (in the reaction mixture) spectroscopic techniques are particularly powerful for monitoring the progress of reactions and detecting intermediates without the need for isolation. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies over time researchgate.net. This allows for the elucidation of reaction kinetics and mechanisms. For reactions involving guanidine compounds, changes in the C=N and N-H stretching and bending vibrations can be indicative of intermediate formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing reaction intermediates in solution. Advanced NMR techniques, such as Diffusion-Ordered NMR Spectroscopy (DOSY) , can distinguish between different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This "chromatography by NMR" can help identify the formation of aggregates or solvated intermediates in reactions involving guanidine derivatives acs.org. While direct NMR studies on this compound intermediates are not extensively documented in publicly available literature, the principles of these advanced NMR techniques are broadly applicable to its study ub.edunih.gov.

Mass spectrometry (MS) is highly sensitive for detecting low concentrations of charged or chargeable species, making it an excellent technique for identifying reaction intermediates, especially in catalysis and organometallic chemistry scirp.orgijper.org. By ionizing the reaction mixture and analyzing the mass-to-charge ratio of the resulting ions, it is possible to detect and identify transient intermediates. This can be particularly useful for reactions where this compound acts as a catalyst or a reactant in complex chemical transformations.

Transient Absorption Spectroscopy (TAS) is a pump-probe technique used to study short-lived excited states and reaction intermediates on timescales from femtoseconds to milliseconds ijprajournal.comnih.gov. A "pump" laser pulse initiates a photochemical reaction, and a "probe" light pulse monitors the changes in absorbance of the sample as a function of time after excitation. This allows for the direct observation and kinetic analysis of transient species, which is crucial for understanding photochemical reactions involving guanidine compounds ijprajournal.comrsc.org.

| Spectroscopic Technique | Information Obtained on Reaction Intermediates |

| In-situ FTIR | Real-time concentration changes, identification of functional groups. |

| Advanced NMR (e.g., DOSY) | Structural information, identification of aggregates and solvated species in solution. |

| Mass Spectrometry | Detection and identification of low-abundance charged or chargeable intermediates. |

| Transient Absorption Spectroscopy | Direct observation and kinetic analysis of short-lived excited states and intermediates. |

Investigation of Biological Activity and Structure Activity Relationships Sar of Guanidine Derivatives

Antiproliferative and Cytotoxic Effects of N,N',N''-Trimethylguanidine Derivatives

Synthetic guanidine (B92328) derivatives have demonstrated significant antiproliferative and cytotoxic properties against various human cancer cell lines. Studies on guanidines incorporating a 1,3-diphenylpropenone (chalcone) core have shown potent effects, particularly against leukemia cells. The cytotoxicity of these compounds is influenced by the nature of the substituents on the guanidine structure.

For instance, a series of synthetic guanidines were tested on several human cancer cells, with some compounds exhibiting notable cytotoxicity against leukemia (U-937, HL-60, MOLT-3, NALM-6) and human melanoma (SK-MEL-1) cell lines. One of the most effective compounds in this series featured an N-methylpiperazine moiety. The substitution of a piperidine (B6355638) ring with an N-methylpiperazine ring was found to alter the cytotoxic potency of the molecule, highlighting the importance of the substitution pattern in structure-activity relationships.

| Compound | Key Structural Feature | IC50 (µM) | Source |

|---|---|---|---|

| Compound 6f | N-tosyl group and N-methylpiperazine moiety | 1.6 ± 0.6 | |

| Compound 6i | N-phenyl substituent and piperidine ring | Potent, similar to 6f | |

| Etoposide (Reference) | Antineoplastic agent | Similar to 6f |

The cytotoxic effects of potent guanidine derivatives are often mediated by the induction of apoptosis. In human leukemia cells, certain synthetic guanidines trigger cell death through the activation of the initiator caspase-9 and the executioner caspase-3. This apoptotic pathway is also associated with the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis cascade.

While direct studies on this compound are limited, the broader class of cytotoxic agents often functions by inducing oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This can lead to damage of cellular macromolecules like DNA, proteins, and lipids, ultimately driving pathological processes. Some anticancer drugs, known as pro-oxidants, intentionally elevate intracellular ROS levels to induce oxidative stress, as cancer cells are often more vulnerable to this type of damage than normal cells. The generation of ROS can trigger multiple signaling pathways, including those that lead to apoptosis.

Antimicrobial Properties of N,N',N''-Trimethylated Structures

The guanidine core is a prominent feature in numerous antimicrobial agents. The antimicrobial efficacy of guanidine-containing compounds stems from the positively charged guanidinium (B1211019) group, which can form strong electrostatic interactions and hydrogen bonds. This positive charge allows the molecules to interact with and disrupt the negatively charged cell membranes of bacteria, a mechanism often referred to as "contact-killing".